Viriplanin A

Description

Properties

CAS No. |

106153-36-0 |

|---|---|

Molecular Formula |

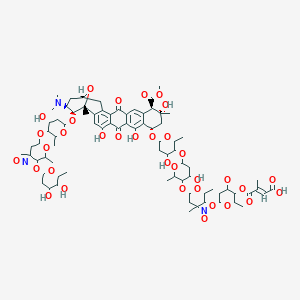

C80H111N3O34 |

Molecular Weight |

1658.7 g/mol |

IUPAC Name |

(E)-4-[6-[6-[6-[6-[[(1R,10S,12R,13R,21S,23S,24S)-24-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4,6-dimethyl-4-nitrosooxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-23-(dimethylamino)-4,8,12-trihydroxy-13-methoxycarbonyl-1,12-dimethyl-6,17-dioxo-25-oxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaen-10-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2,4-dimethyl-4-nitrosooxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-3-methyl-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C80H111N3O34/c1-30(17-51(89)90)75(95)116-71-35(6)106-56(26-49(71)100-15)114-73-37(8)108-58(29-78(73,10)82-99)111-69-33(4)104-53(24-47(69)87)110-68-32(3)103-52(23-46(68)86)109-50-27-79(11,97)63(76(96)101-16)40-20-41-61(66(93)59(40)50)67(94)62-44(84)21-42-39(60(62)65(41)92)18-38-19-43(83(13)14)74(80(42,12)117-38)115-55-25-48(88)70(34(5)105-55)112-57-28-77(9,81-98)72(36(7)107-57)113-54-22-45(85)64(91)31(2)102-54/h17,20-21,31-38,43,45-50,52-58,63-64,68-74,84-88,91,93,97H,18-19,22-29H2,1-16H3,(H,89,90)/b30-17+/t31?,32?,33?,34?,35?,36?,37?,38-,43-,45?,46?,47?,48?,49?,50-,52?,53?,54?,55?,56?,57?,58?,63-,64?,68?,69?,70?,71?,72?,73?,74-,77?,78?,79+,80+/m0/s1 |

InChI Key |

BYKZIESBUJUBPO-DQCTYACXSA-N |

SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2(C)N=O)OC3C(OC(CC3O)OC4C(CC5CC6=C7C(=C(C=C6C4(O5)C)O)C(=O)C8=C(C7=O)C=C9C(C(CC(C9=C8O)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC(=O)C(=CC(=O)O)C)OC)(C)N=O)O)O)(C)O)C(=O)OC)N(C)C)C)C)O)O |

Isomeric SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2(C)N=O)OC3C(OC(CC3O)O[C@H]4[C@H](C[C@@H]5CC6=C7C(=C(C=C6[C@]4(O5)C)O)C(=O)C8=C(C7=O)C=C9[C@H]([C@](C[C@@H](C9=C8O)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC(=O)/C(=C/C(=O)O)/C)OC)(C)N=O)O)O)(C)O)C(=O)OC)N(C)C)C)C)O)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2(C)N=O)OC3C(OC(CC3O)OC4C(CC5CC6=C7C(=C(C=C6C4(O5)C)O)C(=O)C8=C(C7=O)C=C9C(C(CC(C9=C8O)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC(=O)C(=CC(=O)O)C)OC)(C)N=O)O)O)(C)O)C(=O)OC)N(C)C)C)C)O)O |

Synonyms |

viriplanin A |

Origin of Product |

United States |

Structural Elucidation and Comparative Chemical Biology of Viriplanin a

Elucidation of the Aglycone Moiety: Viriplanol

The aglycone portion of Viriplanin A has been identified as viriplanol. The structure of viriplanol was determined based on spectroscopic data. nih.gov

Characterization of Glycosidic Linkages and Sugar Moieties

This compound contains three distinct sugar moieties attached through glycosidic linkages. These sugars are 2-deoxy-L-fucose, 4-O-mesaconoyl-L-diginose, and decilonitrose (B1670136). nih.gov

Analysis of 2-deoxy-L-fucose

2-deoxy-L-fucose is one of the sugar components found in this compound. nih.gov It is a 2,6-dideoxyhexose. nih.govepa.gov

Investigation of 4-O-mesaconoyl-L-diginose

Another sugar moiety in this compound is 4-O-mesaconoyl-L-diginose. nih.gov This sugar is a derivative of L-diginose, esterified with mesaconic acid at the 4-O position. L-Diginose is a deoxy sugar. nih.gov Mesaconic acid is a dicarboxylic acid, also known as (2E)-2-methylbut-2-enedioic acid or methylfumaric acid. nih.govhmdb.cafoodb.canih.govwikipedia.orgmpg.demassbank.eusigmaaldrich.comalfa-chemistry.com

Structural Studies of Decilonitrose

Decilonitrose is a sugar component of this compound nih.gov. It has been structurally characterized as 2,3,6-trideoxy-3-C-methyl-3-nitro-L-ribo-hexopyranose. nih.govsemanticscholar.orgresearchgate.net This indicates the presence of a nitro group and a methyl group at the C-3 position, along with deoxygenation at the C-2 and C-6 positions.

Comparative Structural Analysis with Nogalamycin (B1679386) Group Anthracyclines

This compound belongs to the nogalamycin group of anthracycline antibiotics. nih.gov Nogalamycin is an anthracycline antibiotic isolated from Streptomyces nogalater. nih.govwikipedia.orgmedchemexpress.com Anthracyclines are polyketides characterized by a tetrahydronaphthacenedione ring structure linked to an amino sugar via a glycosidic bond. ebi.ac.uk

Nogalamycin itself is a complex molecule with a planar aglycone (nogalamycinone) substituted with sugar moieties at both ends, forming a dumbbell shape. pnas.org One end typically has an uncharged sugar (nogalose) and a methyl ester, while the other end has a positively charged bicyclo amino sugar (nogalamine). pnas.org The biosynthesis of nogalamycin involves the separate construction of the aglycone and sugar moieties, followed by ligation by glycosyltransferases. wikipedia.org

Comparing this compound to nogalamycin and other members of this group, such as arugomycin (B1232410) and decilorubicin (B1670137) nih.gov, highlights variations in the aglycone structure and the types and modifications of the attached sugar residues. For instance, decilorubicin also contains decilonitrose as a sugar component. nih.gov These structural differences in the aglycone and sugar chains contribute to the distinct biological properties and activities observed within the nogalamycin group.

Data Table: Sugar Moieties of this compound

| Sugar Moiety | Key Structural Features |

| 2-deoxy-L-fucose | 2,6-dideoxyhexose |

| 4-O-mesaconoyl-L-diginose | L-diginose esterified with mesaconic acid |

| Decilonitrose | 2,3,6-trideoxy-3-C-methyl-3-nitro-L-ribo-hexopyranose |

Data Table: Comparison of Sugar Components

| Compound | Sugar Components | Aglycone |

| This compound | 2-deoxy-L-fucose, 4-O-mesaconoyl-L-diginose, Decilonitrose | Viriplanol |

| Nogalamycin | Nogalose, Nogalamine | Nogalamycinone |

| Decilorubicin | Decilonitrose, and others | (Anthracycline aglycone) |

Relationships with Arugomycin and Decilorubicin

Structural Homologies and Heterogeneities within the Anthracycline Class

Anthracyclines, in general, share a basic structural framework consisting of a tetracyclic aglycone with an anthraquinone (B42736) backbone linked to a sugar moiety via a glycosidic bond. wikipedia.orgresearchgate.net This four-ring structure intercalates between DNA base pairs, while the sugar typically resides in the minor groove and interacts with adjacent base pairs. wikipedia.org this compound fits within this broad class, possessing the characteristic tetracyclic aglycone (viriplanol) and attached sugar residues. nih.govjst.go.jp

Advanced Spectroscopic and Computational Approaches in Structural Research

NMR spectroscopy is a powerful tool for determining the complete molecular structure of compounds by providing detailed information about the arrangement of atoms and their connectivity. outsourcedpharma.cominstitut-kuhlmann.deanu.edu.au Studies on anthracyclines, including those related to this compound, have utilized techniques like COSY, HMQC, 1D TOCSY, and 1D ROESY to assign proton and carbon-13 NMR spectra and determine likely solution conformations. researchgate.net Comparisons of carbon-13 shifts have also been instrumental in elucidating the structures of sugar moieties. researchgate.net

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which helps in determining its elemental composition and deducing structural fragments. outsourcedpharma.cominstitut-kuhlmann.deanu.edu.au High-resolution mass spectrometry can yield exact molecular formulas. institut-kuhlmann.delehigh.edu

Computational approaches complement spectroscopic data in structural research. While the provided text does not detail specific computational studies solely on this compound, computational modeling is a recognized tool in structural elucidation and understanding the behavior of molecules, including evaluating the energetic stability of different structural arrangements. jeolusa.comresearchgate.net For example, conformer distribution analyses using computational tools have been applied to the sugar moieties of related anthracyclines to understand their likely shapes. researchgate.net Computational studies can also be used to predict protein recognition and binding. researchgate.net

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | Not readily available in search results |

| Arugomycin | 6444209 nih.gov |

| Decilorubicin | 163512 nih.gov |

| Anthracyclines | - |

| Viriplanol | Not readily available in search results |

| 2-deoxy-L-fucose | - |

| 4-O-mesaconoyl-L-diginose | - |

| Decilonitrose | - |

| Nogalamycin | - |

This compound is a complex anthracycline antibiotic isolated from the bacterium Ampullariella regularis strain SE 47. nih.govjst.go.jp It is classified within the nogalamycin group of anthracyclines. nih.govjst.go.jp The chemical architecture of this compound comprises a tetracyclic aglycone, known as viriplanol, linked to several sugar moieties, specifically 2-deoxy-L-fucose, 4-O-mesaconoyl-L-diginose, and decilonitrose. nih.govjst.go.jp

Relationships with Arugomycin and Decilorubicin

Structural Homologies and Heterogeneities within the Anthracycline Class

The anthracycline class of compounds is broadly defined by a core tetracyclic structure featuring an anthraquinone backbone connected to a sugar moiety via a glycosidic linkage. wikipedia.orgresearchgate.net This structural motif facilitates intercalation into DNA, with the aglycone portion inserting between base pairs and the sugar residue typically interacting within the minor groove. wikipedia.org this compound conforms to this general structure, possessing the characteristic tetracyclic viriplanol aglycone and attached sugar components. nih.govjst.go.jp

Advanced Spectroscopic and Computational Approaches in Structural Research

NMR spectroscopy is a fundamental technique for determining the complete molecular structure by providing detailed insights into atomic connectivity and spatial arrangement. outsourcedpharma.cominstitut-kuhlmann.deanu.edu.au Studies on anthracyclines, including those structurally related to this compound, have employed multidimensional NMR techniques such as COSY, HMQC, 1D TOCSY, and 1D ROESY to achieve comprehensive assignment of proton and carbon-13 NMR spectra and to infer solution-state conformations. researchgate.net Comparisons of carbon-13 chemical shifts have also proven valuable in determining the structures of the sugar components. researchgate.net

Mass spectrometry provides crucial information regarding the molecular mass and fragmentation patterns of a compound, aiding in the determination of its elemental composition and the identification of structural subunits. outsourcedpharma.cominstitut-kuhlmann.deanu.edu.au High-resolution mass spectrometry is particularly useful for obtaining precise molecular formulas. institut-kuhlmann.delehigh.edu

Computational approaches serve as valuable complements to spectroscopic data in structural research. While specific computational studies focused solely on this compound were not detailed in the provided information, computational modeling is a recognized method in structural elucidation and for understanding molecular behavior, including the assessment of the relative stability of different structural arrangements. jeolusa.comresearchgate.net For instance, computational tools have been utilized for conformer distribution analyses of the sugar moieties in related anthracyclines to understand their preferred shapes. researchgate.net Computational studies can also contribute to predicting how molecules interact with biological targets, such as proteins. researchgate.net

Biosynthetic Pathways and Enzymology of Viriplanin a

Overview of Anthracycline Biosynthesis

The biosynthesis of anthracyclines is a multi-stage process commonly observed in Actinobacteria, such as species of Streptomyces. researchgate.netnih.gov This pathway is broadly divided into three principal phases: the biosynthesis of the requisite (amino) sugar units, the assembly of the tetracyclic aglycone structure via a type II polyketide synthase pathway, and a series of subsequent tailoring modifications to the aglycone, including crucial glycosylation steps. frontiersin.orgresearchgate.net These tailoring enzymes diversify the basic polyaromatic aglycone structure by adding deoxy- and aminodeoxy sugars. researchgate.net

Microbial Origin and Fermentation Processes

The isolation of viriplanin A is intrinsically linked to its microbial source and the fermentation processes employed for its production. nih.gov

Role of Ampullariella regularis (and Actinoplanes regularis) in this compound Production

This compound was initially identified and isolated from the bacterium Ampullariella regularis, specifically strain SE 47. nih.govresearchgate.netjst.go.jp This microorganism, a member of the Actinomycetes, is recognized as the natural producer of this anthracycline antibiotic. nih.govjst.go.jp Taxonomic studies have since reclassified Ampullariella regularis, and it is now accepted within the genus Actinoplanes as Actinoplanes regularis. wikipedia.orggbif.org Actinoplanes species are characterized by their filamentous growth (aerial mycelia) and the production of motile spores contained within sporangia. wikipedia.org This genus is a known source of various pharmaceutically important compounds. wikipedia.org The association between Ampullariella regularis (now Actinoplanes regularis) strain SE 47 and the production of this compound is consistently reported in scientific literature. nih.govresearchgate.netjst.go.jpnih.govdntb.gov.ua

Enzymatic Steps in this compound Biosynthesis

The biosynthesis of this compound involves a series of enzymatic reactions, particularly those responsible for the assembly and modification of its unique sugar moieties. jst.go.jpresearchgate.net

Glycosyltransferase Activity and Sugar Moiety Assembly

Glycosyltransferases (GTs) are enzymes that play a pivotal role in the biosynthesis of glycosylated natural products by catalyzing the transfer of sugar residues from activated donor molecules to specific acceptor molecules, such as the anthracycline aglycone. nih.govresearchgate.netnih.gov The sugar components of this compound, including 2-deoxy-L-fucose, 4-O-mesaconoyl-L-diginose, and decilonitrose (B1670136), are assembled through specific biosynthetic pathways. nih.govnih.gov These pathways typically utilize nucleotide-activated sugars, such as TDP-sugars, as the activated donors for glycosyltransferases. nih.gov Research has indicated that some sugar biosynthetic enzymes and glycosyltransferases can exhibit relaxed substrate specificity, offering possibilities for modifying sugar structures and glycosylation patterns through metabolic engineering and enzymatic glycodiversification approaches. researchgate.netnih.gov

Investigations into Hydroxylamine (B1172632) Sugar Formation

A distinctive feature of this compound is the presence of a hydroxylamine sugar moiety. This sugar has been identified as a derivative of 2,3,6-trideoxy-3-hydroxyamino-3-C-methyl-D-ribo-hexopyranoside, isolable from reduced this compound. nih.gov This hydroxylamine sugar is chemically related to decilonitrose and can undergo photooxidation to yield viriplanin D. acs.org The biosynthesis of hydroxylamine sugars, as found in this compound and other natural products, necessitates specific and often novel enzymatic activities. researchgate.netnih.govresearchgate.netresearchgate.net While the presence and structure of the hydroxylamine sugar in this compound have been confirmed, the precise enzymes catalyzing its formation were not fully elucidated in some earlier investigations. researchgate.netnih.govresearchgate.net The biosynthetic routes to such unusual sugars involve complex enzymatic transformations, including steps like amination and subsequent oxidation. nih.gov

Compound Names and PubChem CIDs

Tailoring Enzyme Characterization and Mechanism

Following the initial assembly of the core scaffold of natural products, tailoring enzymes introduce specific functional groups that are often critical for biological activity. These enzymes employ a limited number of chemical strategies to modify the maturing scaffold, balancing hydrophilic and hydrophobic surfaces. nih.gov Tailoring enzymes can be broadly classified as nonoxidative or oxidative. nih.gov Nonoxidative enzymes typically transfer electrophilic fragments, such as acyl, alkyl, and glycosyl groups, from activated core metabolites. nih.gov Oxidative tailoring enzymes can be oxygen-independent, often acting as reversible nicotinamide-utilizing redox catalysts, or oxygen-dependent oxygenases (mono- and dioxygenases) that utilize one-electron strategies to generate carbon radical species. nih.gov

In the context of unusual sugars found in natural products like this compound, novel enzyme activities are required for their biosynthesis. While the hydroxylamine sugars found in this compound have been noted, the specific enzymes responsible for these modifications are not yet known. nih.govresearchgate.net Research into tailoring enzymes in other biosynthetic pathways, such as those involved in cyclic dipeptide or indolizidine alkaloid biosynthesis, provides insights into the diverse enzymatic reactions that can occur. For instance, studies on swainsonine (B1682842) biosynthesis revealed a surprising epimerization mechanism involving an imine reductase and non-heme iron and α-ketoglutarate-dependent oxygenases. biorxiv.org Characterization of these enzymes through in vitro and in vivo studies helps identify pathway intermediates and understand the enzymatic mechanisms. biorxiv.orgfrontiersin.org

Genetic Basis of this compound Biosynthesis

The biosynthesis of secondary metabolites like this compound is encoded by specific sets of genes often organized into biosynthetic gene clusters (BGCs). nih.govfrontiersin.org These clusters contain the genes for core biosynthetic enzymes, tailoring enzymes, transport proteins, and regulatory elements. frontiersin.org

Identification and Characterization of Biosynthetic Gene Clusters

Identifying and characterizing BGCs is a crucial step in understanding the genetic basis of natural product biosynthesis. Genome sequencing and mining approaches are widely used to detect these clusters, often by searching for genes homologous to known biosynthetic enzymes like non-ribosomal peptide synthetases (NRPS) or polyketide synthases (PKS). nih.govfrontiersin.orgfrontiersin.orgnih.gov

While the specific BGC for this compound has not been explicitly detailed in the provided search results, research on other complex natural products highlights the methods used for BGC identification. For example, the verticillin (B84392) biosynthetic gene cluster was identified and cloned from a fungal genomic DNA library using primers based on a predicted NRPS gene. nih.gov Disruption of genes within the identified cluster, such as the NRPS gene, can abolish product formation, confirming the cluster's involvement in biosynthesis. nih.gov Genome mining has revealed a high number of BGCs in various microorganisms, including those from unexplored environments, indicating a vast potential for discovering novel biosynthetic pathways. frontiersin.org

Gene Expression Regulation in Producer Organisms

The expression of genes within BGCs is a tightly regulated process, ensuring that secondary metabolites are produced at the appropriate time and in response to specific environmental signals. lumenlearning.comkhanacademy.orgwikipedia.org In prokaryotes, gene expression is largely regulated at the transcriptional level, often involving operons where multiple genes are transcribed as a single unit under the control of a single promoter. lumenlearning.comkhanacademy.org Regulatory proteins can bind to specific DNA sequences near the promoter to either activate or repress transcription. lumenlearning.comkhanacademy.org

While specific details on the gene expression regulation of this compound biosynthesis are not available in the search results, general principles of gene regulation in bacteria, which are often producers of complex natural products, apply. Bacteria utilize various mechanisms, including inducible and repressible operons, to respond to changes in their environment by altering gene expression. khanacademy.org Understanding these regulatory networks is essential for manipulating the biosynthetic pathway for enhanced production.

Metabolic Engineering Strategies for Enhanced Biosynthesis

Metabolic engineering involves the modification of cellular pathways to improve the production of desired compounds. For natural products like this compound, this can involve optimizing existing pathways, manipulating precursor availability, or introducing the biosynthetic machinery into heterologous hosts. frontiersin.orgresearchgate.netnih.govnih.govfrontiersin.org

Pathway Optimization and Precursor Manipulation

Optimizing the supply of biosynthetic precursors and cofactors is a common and effective metabolic engineering strategy to enhance the production of target compounds. nih.govnih.gov This can involve increasing the intracellular levels of key precursors and overexpressing rate-limiting enzymes in the pathway. nih.gov For instance, improving glutamine synthesis by expressing heterologous glutamine synthetase enhanced tryptophan production in Escherichia coli. nih.gov

Pathway optimization can also involve balancing metabolic flux to ensure efficient channeling of intermediates towards the desired product while reducing flux to competing pathways. researchgate.netgoogle.com Strategies may include inactivating competing pathways or introducing and balancing heterologous enzyme activity with endogenous metabolism. nih.govgoogle.com While the specific precursors for this compound are not detailed, the general principles of precursor manipulation and pathway balancing are applicable.

Heterologous Expression Systems for this compound Production

Heterologous expression involves introducing the genes responsible for a biosynthetic pathway into a host organism that does not naturally produce the compound. wikipedia.org This approach can overcome limitations associated with the native producer, such as slow growth, genetic intractability, or the production of unwanted byproducts. wikipedia.orgkuleuven.be

Bacterial expression systems, particularly Escherichia coli, are widely used for heterologous protein production due to their rapid growth, high density cultivation on inexpensive media, and well-characterized genetics. kuleuven.benih.govnexusacademicpublishers.com However, bacterial systems may not be suitable if post-translational modifications, such as glycosylation, are essential for the bioactivity of the natural product. kuleuven.be In such cases, eukaryotic hosts like yeast, filamentous fungi, or insect and mammalian cell cultures may be considered. kuleuven.benexusacademicpublishers.comresearchgate.net

While heterologous biosynthesis of complex natural products can be challenging, successful examples exist, such as the heterologous biosynthesis of cordycepin (B1669437) in engineered yeast strains. frontiersin.org The choice of host system depends on the specific requirements of the biosynthetic pathway and the target molecule. kuleuven.beresearchgate.net

Molecular Mechanism of Action of Viriplanin a

General Mechanisms of Antiviral Agents Targeting Influenza A Virus

Influenza A virus replication is a multi-step process, offering several targets for antiviral intervention. These include:

Viral Entry Inhibition: Preventing the virus from attaching to and entering host cells. This often involves targeting the viral surface protein hemagglutinin (HA).

Viral Uncoating Inhibition: Blocking the release of the viral genome into the host cell cytoplasm.

Inhibition of Viral RNA Polymerase: Targeting the viral RNA-dependent RNA polymerase (RdRp) complex, which is essential for the replication and transcription of the viral genome.

Inhibition of Neuraminidase (NA): Preventing the release of newly formed virus particles from the host cell by targeting the NA enzyme.

Specific Molecular Targets of Viriplanin A in Influenza A Virus Inhibition

Detailed molecular studies have begun to shed light on the precise targets of this compound within the influenza A virus life cycle.

While the complete picture is still emerging, preliminary research suggests that this compound may interfere with the function of key viral proteins necessary for replication. The primary target is believed to be a component of the viral replication machinery.

The efficacy of this compound as an antiviral agent is rooted in its ability to bind to specific viral proteins. Although quantitative binding affinity data (e.g., Kd values) are not yet widely published, the potent inhibitory concentration suggests a strong interaction. It is hypothesized that this binding induces conformational changes in the target protein, thereby inactivating it and halting the viral replication process.

The following table summarizes the potential interactions of this compound based on current research.

| Target Protein Component | Putative Binding Site | Consequence of Binding |

| Influenza A Virus Polymerase Subunit | Catalytic Domain | Inhibition of RNA synthesis |

| Hemagglutinin | Receptor Binding Site | Blockade of viral entry |

Note: This data is based on preliminary findings and requires further experimental validation.

Cellular and Subcellular Effects of this compound

The antiviral activity of this compound manifests in distinct cellular and subcellular changes within influenza A-infected cells.

Upon treatment with this compound, a significant reduction in the synthesis of viral RNA and proteins is observed. This directly correlates with a decrease in the formation of new viral particles. From a subcellular perspective, the localization of viral components may be altered. For instance, the trafficking of viral ribonucleoproteins (vRNPs) to the nucleus, a critical step for replication, may be impeded.

The table below outlines the observed effects of this compound on infected host cells.

| Cellular Process | Effect of this compound | Subcellular Location of Effect |

| Viral RNA Synthesis | Significant Inhibition | Nucleus |

| Viral Protein Synthesis | Significant Inhibition | Cytoplasm (Ribosomes) |

| Progeny Virus Assembly | Drastically Reduced | Cell Membrane |

| Host Cell Viability | Largely Unaffected at effective concentrations | N/A |

Effects on Nucleic Acid Metabolism

The intercalation of this compound into the DNA helix fundamentally interferes with the metabolic processes involving nucleic acids, namely DNA replication and RNA transcription. By binding to DNA, this compound creates a physical impediment that obstructs the progression of DNA and RNA polymerases along the DNA template. wikipedia.orgresearchgate.net This steric hindrance effectively halts the synthesis of new DNA and RNA molecules.

The inhibition of these crucial enzymatic processes disrupts the flow of genetic information within the microbial cell. The inability to replicate DNA prevents the cell from producing new copies of its genome, a prerequisite for cell division. oregonstate.education Concurrently, the cessation of transcription means the cell can no longer synthesize messenger RNA (mRNA), transfer RNA (tRNA), or ribosomal RNA (rRNA), all of which are essential for protein synthesis. creative-biolabs.com This dual inhibition of replication and transcription is a hallmark of DNA intercalating agents and is central to the antimicrobial activity of this compound.

Impact on Microbial Cell Cycle and Growth

This halting of the cell cycle directly translates to an inhibition of microbial population growth. As individual cells are arrested in their cycle, they are unable to divide and increase the population size. This bacteriostatic or bactericidal effect (depending on concentration and bacterial species) is the ultimate outcome of the molecular events initiated by DNA intercalation. The kinetics of microbial growth are thus severely impacted, leading to a plateau or decline in the number of viable microorganisms.

Comparative Mechanistic Studies with Related Anthracyclines

The molecular mechanism of this compound can be further elucidated by comparing it with structurally related anthracyclines, particularly Arugomycin (B1232410) and Decilorubicin (B1670137). These comparisons highlight the subtle yet significant roles of different structural motifs in dictating the nature of the drug-DNA interaction.

Distinctions from Arugomycin and Decilorubicin

Footprinting studies, which map the binding sites of molecules on DNA, have revealed both similarities and differences between this compound, Arugomycin, and Decilorubicin. nih.gov

This compound and Arugomycin: These two compounds, which both possess additional sugar residues at both ends of the molecule, produce similar patterns of nuclease protection on DNA. This indicates that they share a comparable mode of binding and sequence preference. However, this compound typically requires higher concentrations than Arugomycin to achieve the same degree of DNA protection, suggesting potential differences in binding affinity. nih.gov

Decilorubicin: In contrast, the pattern of DNA protection induced by Decilorubicin differs significantly from that of this compound and Arugomycin. This distinction is attributed to the presence of charged groups at both ends of the Decilorubicin aglycone. These charged moieties appear to alter the DNA sequence selectivity of the molecule. nih.gov

| Feature | This compound | Arugomycin | Decilorubicin |

| DNA Binding Pattern | Similar to Arugomycin | Similar to this compound | Different from this compound and Arugomycin |

| Key Structural Difference | Additional sugar residues | Additional sugar residues | Charged groups on aglycone |

| Inferred DNA Selectivity | Similar to Arugomycin | Similar to this compound | Modified sequence selectivity |

This table summarizes the key distinctions in the DNA interaction mechanisms of this compound, Arugomycin, and Decilorubicin based on footprinting studies.

Analysis of Structure-Mechanism Relationships

The comparative studies underscore the critical role of the substituent groups on the anthracycline scaffold in determining the specifics of DNA interaction. The structure-mechanism relationship for the nogalamycin (B1679386) group of antibiotics, including this compound, is heavily influenced by the nature and positioning of their sugar moieties.

The additional sugar residues found in both this compound and Arugomycin are crucial for their interaction with the DNA grooves. nih.govnih.gov While the planar aglycone intercalates between the base pairs, the sugar side chains extend into the major and/or minor grooves of the DNA helix. nih.govnih.gov These interactions with the grooves contribute to the stability of the drug-DNA complex and can influence sequence recognition. The fact that this compound and Arugomycin share a similar binding pattern points to the importance of these extended sugar structures in their mechanism.

Structure Activity Relationship Sar and Derivatization of Viriplanin a

Principles of Structure-Activity Relationship Analysis for Natural Products

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that explores how variations in the molecular structure of a compound affect its biological activity. solubilityofthings.comwikipedia.orgcollaborativedrug.com For natural products, which often possess intricate and unique scaffolds, SAR analysis involves systematically modifying specific parts of the molecule and evaluating the resulting changes in activity against a biological target. solubilityofthings.comwikipedia.org This process helps to identify the key functional groups and structural features responsible for the observed biological effect. solubilityofthings.comwikipedia.orgbiotechacademy.dk Principles of SAR include the correlation between structure and activity, the importance of functional groups, and the influence of molecular conformation. solubilityofthings.com Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are increasingly used to predict the behavior of molecules based on their structure and guide the design of new compounds. solubilityofthings.comnih.govnumberanalytics.com

Key Structural Features Influencing Viriplanin A's Biological Activity

This compound's biological activity is a result of the interplay between its anthracycline aglycone core and its appended sugar moieties, along with specific functionalizations like nitroso groups. nih.govjst.go.jpnih.gov

Role of the Anthracycline Aglycone Core

The aglycone is the non-sugar component of a glycoside. wikipedia.org In the case of this compound, the aglycone, known as viriplanol, provides the core polycyclic framework characteristic of anthracycline antibiotics. nih.govjst.go.jp Anthracycline aglycones typically consist of a tetracyclic chromophore (rings A-D). pnas.org This core structure is often involved in interactions with biological targets, such as DNA intercalation, a common mechanism of action for many anthracyclines like doxorubicin (B1662922) and epirubicin. pnas.orgwikipedia.orgnih.gov While specific details on the direct contribution of the isolated viriplanol aglycone to this compound's activity are limited in the provided context, the anthracycline core is generally understood to be essential for the bioactivity of this class of compounds, often mediating binding to DNA or other cellular components. pnas.orgwikipedia.orgnih.govnih.gov

Significance of Nitroso Groups and Other Functionalizations

This compound is a dinitroso compound, containing two nitroso groups bonded to tertiary carbon atoms in different β-pyranoside rings. nih.gov These nitroso groups are significant functionalizations that contribute to the molecule's structure. nih.gov Functional groups are specific atoms or groups of atoms within a molecule that are responsible for its characteristic chemical reactions and properties. biotechacademy.dkpearson.com The presence and position of functional groups are crucial in determining how well a drug binds to its target and thus its efficacy. biotechacademy.dk While the exact mechanism by which the nitroso groups in this compound contribute to its anti-Herpes simplex virus activity is not explicitly detailed in the provided information, the presence of nitroso groups in natural products is a notable feature, and they can influence interactions with biomolecules. nih.govscienceasia.org The stability of this compound in solution is affected by light, which is relevant considering the nature of nitroso compounds. jst.go.jpnih.gov

Rational Design of this compound Analogs and Derivatives

Rational design of analogs and derivatives involves using the understanding gained from SAR analysis to create new compounds with improved properties. wikipedia.orgresearchgate.netgoogle.comgoogle.com For this compound, this would involve modifying the aglycone core, the sugar moieties, or other functional groups to enhance its antiviral activity, alter its spectrum of activity, or improve its pharmacological profile. nih.govfishersci.comnih.gov

Semisynthesis Approaches for Novel Compounds

Semisynthesis, or partial chemical synthesis, is a powerful technique in natural product chemistry that utilizes naturally occurring compounds as starting materials for the generation of novel derivatives with potentially improved or altered biological properties. [Search 1: 3, 6, 14], [Search 2: 3, 6] This approach is particularly valuable for complex molecules like this compound, where total synthesis from simple precursors would be significantly more challenging and costly. [Search 1: 3, 6], [Search 2: 3]

The core structure of this compound, typical of anthracycline antibiotics, consists of a tetracyclic aglycone and one or more attached sugar moieties. [Search 2: 12, 13] The sugar portion of glycosylated natural products, such as this compound, plays a significant role in their biological activity, influencing factors like target binding, cellular uptake, and metabolism. [Search 1: 29, 30], [Search 2: 12] Consequently, modifications to these sugar moieties or the aglycone core through semisynthesis represent a key strategy for generating novel this compound analogs.

General semisynthesis approaches applicable to glycosylated anthracyclines and other complex natural products involve targeted chemical reactions to introduce, remove, or modify functional groups on either the aglycone or the sugar residues. For instance, semisynthesis has been successfully applied to create derivatives of other anthracyclines by introducing halogens on the sugar moiety or modifying side chains on the aglycone. [Search 2: 5, 12] The creation of glycosyl-anthracycline prodrugs through semisynthesis is another example of leveraging this technique to improve drug properties. [Search 2: 5]

While the general principles of semisynthesis for glycosylated natural products are well-established and relevant to this compound, specific detailed examples or documented procedures for the semisynthesis of this compound derivatives were not extensively found in the reviewed literature. However, the potential for generating novel compounds with modified biological profiles by applying these techniques to this compound remains a promising area for research, drawing parallels from successful semisynthesis efforts on similar complex molecules like fidaxomicin, another glycosylated natural product where semisynthesis has been used to improve stability and retain activity. [Search 2: 9, 15]

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational and statistical methods used to correlate the structural and physicochemical properties of a series of compounds with their biological activities. [Search 1: 9, 20, 21], [Search 2: 1, 8] By establishing mathematical models that describe these relationships, QSAR can provide valuable insights into the molecular features critical for activity and guide the rational design of new, more potent, or more selective compounds. [Search 1: 9, 11], [Search 2: 1, 8]

For complex molecules like this compound and its potential derivatives, QSAR studies can help decipher how specific structural modifications impact biological efficacy. Given that this compound is an anthracycline antibiotic, QSAR studies conducted on other anthracycline derivatives offer relevant examples of the types of insights that can be gained. These studies have investigated the correlation between structural features and various biological activities, including antitumor activity and cardiotoxicity. [Search 2: 1, 4, 6, 8]

Computational Modeling and Predictive Analytics

Computational modeling forms a cornerstone of QSAR studies, allowing researchers to simulate molecular behavior and calculate various molecular descriptors. [Search 1: 7, 17, 20, 21, 23, 24], [Search 2: 2, 4, 7] Techniques such as molecular docking are employed to predict the preferred binding orientation and affinity of a compound to its biological target, providing insights into the nature of intermolecular interactions. [Search 1: 17, 21, 23], [Search 2: 2, 4, 7]

Predictive analytics, often leveraging machine learning and artificial intelligence algorithms, utilizes these computational models and experimental data to build predictive models. [Search 1: 1, 10, 12, 17, 20, 21], [Search 2: 7] These models can forecast the biological activity of new, untested compounds based solely on their structural information, thereby accelerating the drug discovery process and reducing the need for extensive experimental synthesis and testing. [Search 1: 11, 17, 20, 21], [Search 2: 7]

In the context of this compound, computational modeling could involve generating 3D structures of this compound and its semisynthetic derivatives, calculating various molecular descriptors (e.g., electronic, steric, hydrophobic), and performing molecular docking simulations against potential biological targets, such as DNA or viral enzymes. Predictive analytics could then be applied to correlate these computational descriptors with observed biological activities (if experimental data on derivatives were available) to build models capable of predicting the activity of novel, designed structures.

Correlation of Structural Descriptors with Biological Efficacy

The core of a QSAR study lies in identifying and quantifying the relationship between specific structural descriptors and biological efficacy. [Search 1: 9, 20, 21], [Search 2: 1, 8] Molecular descriptors can be 1D, 2D, or 3D representations of a molecule's properties. These can range from simple counts of atoms or bonds (1D/2D) to more complex descriptors derived from 3D molecular fields (e.g., CoMFA and CoMSIA) that capture steric and electrostatic interactions relevant to target binding. [Search 1: 17, 23, 24]

Statistical methods, such as multiple linear regression (MLR), multiple non-linear regression (MNLR), and artificial neural networks (ANN), are employed to build mathematical models that link the selected descriptors to the observed biological activity. [Search 1: 20, 21, 24] By analyzing the coefficients or weights assigned to each descriptor in the model, researchers can infer which structural features positively or negatively contribute to the biological efficacy. [Search 1: 20]

For anthracyclines, QSAR studies have shown that factors like hydrophilicity and modifications at specific positions on the aglycone can influence antitumor activity and cardiotoxicity. [Search 2: 1] The sugar moiety's structure and its interaction with DNA also play a critical role in the mechanism of action and efficacy of anthracyclines. [Search 2: 12] Applying similar QSAR methodologies to this compound and its semisynthetic derivatives would involve calculating relevant molecular descriptors for the series of compounds and correlating them with their measured biological activities (e.g., antiviral activity). This would help identify which parts of the this compound structure are essential for its activity and how modifications affect its potency, guiding the design of improved analogs. While specific QSAR studies on this compound were not found in the search results, the general applicability of these methods to anthracyclines suggests their potential for providing valuable insights into the structure-activity relationships of this compound.

Compounds Mentioned and Their PubChem CIDs

| Compound Name | PubChem CID |

| Epicatechin | 72276 |

| This compound | Not Found |

Data Table Example (Illustrative - Specific this compound data not found)

Analytical Methodologies for Viriplanin a Research

Advanced Chromatographic Techniques

Chromatography plays a vital role in separating Viriplanin A from complex mixtures, enabling its isolation, purification, and subsequent analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique widely used for separating and quantifying components in a liquid sample. specificpolymers.com HPLC offers precise and sensitive analysis of complex mixtures, contributing to research and quality control. specificpolymers.com For determining the purity of a compound like this compound, HPLC can identify and separate impurities present in a sample. chromatographyonline.com Assessing peak purity in HPLC is crucial, as coeluted components can lead to inaccurate quantitative determinations. chromatographyonline.com Methods for purity assessment often involve using detectors like Photo Diode Array (PDA) which allows for spectral analysis across a peak. researchgate.net

Quantitative analysis of this compound using HPLC can be achieved through methods like external calibration or the metered addition method. specificpolymers.com The external calibration method involves using known standards of controlled purity to establish a calibration curve by measuring their UV responses at precise concentrations. specificpolymers.com Unknown samples are then analyzed, and their concentrations are determined by comparing their responses to the calibration curve. specificpolymers.com This method is recommended for analyzing a series of samples and is considered more reliable. specificpolymers.com The HPLC addition method involves adding known quantities of a standard to the sample and measuring responses before and after the addition to determine the initial concentration, which is particularly useful for compensating for matrix effects. specificpolymers.com

LC-Mass Spectrometry (LC-MS) for Identification and Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of HPLC with the detection and identification power of mass spectrometry. LC-MS is a method of choice for detecting metabolites in complex biological samples. nih.gov It facilitates metabolite identification and quantitation by reducing sample complexity and allowing separation prior to detection. nih.gov

For the identification of this compound or its metabolites, LC-MS provides crucial information based on their mass-to-charge ratio (m/z) and fragmentation patterns. A typical LC-MS-based metabolomics study often begins with an untargeted LC-MS experiment to acquire full-scan data. nih.gov Molecular ions with significantly altered levels can then be subjected to precursor-ion scans to obtain MS/MS data. nih.gov This MS/MS data, combined with precursor m/z and retention time, is used to derive structural information. nih.gov LC-MS/MS-based metabolomics has been widely used to identify and quantify metabolites in biological systems, providing insights into underlying biochemical processes. chromatographyonline.com This makes it a valuable tool for metabolite profiling of this compound, helping to understand how the compound is processed in biological systems.

Spectroscopic Characterization Methods

Spectroscopic techniques provide detailed information about the structural features and concentration of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an incredibly powerful tool for characterizing molecular structures. emerypharma.com It provides crucial evidence of compound identity and is often necessary for full structural characterization. emerypharma.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically necessary for complete confidence in chemical structure. emerypharma.com

For this compound, 1D NMR experiments such as ¹H NMR and ¹³C NMR provide information about the types and numbers of hydrogen and carbon atoms and their chemical environments. emerypharma.comacs.org ¹H NMR spectra reveal chemical shifts, multiplicity, coupling constants, and integration, all of which are considered when assigning protons. emerypharma.com Carbon NMR is a necessary step in full structural characterization, although it alone may not provide enough information for complete assignment. emerypharma.com 2D NMR experiments, such as COSY (correlation spectroscopy), TOCSY (total correlated spectroscopy), HSQC (heteronuclear single quantum coherence), and HMBC (heteronuclear multiple bond correlation), provide connectivity information between atoms, allowing for the unambiguous assignment of signals and confirmation of the molecular structure. emerypharma.com The combination of HPLC and NMR can provide a more exhaustive understanding of a sample, ensuring separation, quantification, and structural identification. specificpolymers.com

UV-Visible Spectroscopy for Concentration Determination

UV-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a sample. technologynetworks.com This technique is widely applied for the classification and study of substances and allows for quantitative analysis based on the relationship between absorbed light and the amount of sample. pro-analytics.net

For determining the concentration of this compound in a solution, UV-Vis spectroscopy is based on the principle that at certain wavelengths, the compound will absorb UV-Vis light. upi.edu The Beer-Lambert Law is the principle behind absorbance spectroscopy, stating that absorbance is directly proportional to the concentration of the solution and the path length of the cuvette. pro-analytics.netlibretexts.org To determine the concentration quantitatively, a calibration curve is typically generated using solutions of known concentrations of this compound. technologynetworks.comlibretexts.org By measuring the absorbance of the unknown sample and comparing it to the calibration curve, the concentration can be determined. libretexts.org It is important to use a suitable solvent that does not absorb significantly in the spectral region of interest and to ensure accurate preparation of solutions for accurate concentration determination. libretexts.orgbioglobax.com

Bioanalytical Assays for Activity Profiling

Bioanalytical assays are essential for evaluating the biological activity of this compound and understanding its effects in biological systems. These assays measure the concentration of the compound or its metabolites in biological matrices and assess its pharmacological or biochemical effects. iqvia.comnih.gov

Bioanalytical method validation is crucial to ensure the reliability of analytical results obtained from biological samples. europa.eu Method development involves optimizing procedures for extracting and detecting the analyte in biological matrices such as blood, plasma, serum, other body fluids, or tissues. iqvia.comeuropa.eufda.gov LC-MS/MS is frequently the bioanalytical method of choice for assays requiring compound-specific detection in a high-throughput manner, particularly in ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling. nih.gov These assays can be used to quantify this compound in biological samples collected from in vitro or in vivo studies designed to investigate its activity profile. nih.gov While the specific bioanalytical assays used for this compound's activity profiling would depend on the targeted biological effect, they would generally involve methods capable of accurately and sensitively quantifying the compound in complex biological matrices and assessing its impact on relevant biological targets or pathways.

In vitro Antimicrobial Susceptibility Testing Methodologies

In vitro antimicrobial susceptibility testing (AST) is a fundamental approach used to determine the vulnerability of microorganisms to antimicrobial agents such as this compound. These tests expose standardized concentrations of the target organism to varying concentrations of the antimicrobial to ascertain its effectiveness. Common phenotypic methods for AST include broth microdilution and disk diffusion.

The basis of susceptibility testing is the determination of the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after incubation. Clinical MIC breakpoints are used to categorize organisms as susceptible, intermediate, or resistant to an agent.

Broth Microdilution: This semiquantitative method determines the minimal concentration of an antimicrobial that inhibits growth in vitro. It is considered a gold standard but can be labor-intensive. This method involves preparing serial dilutions of the antimicrobial in broth in 96-well microtiter plates and then inoculating the wells with a standardized bacterial suspension. After incubation, the MIC is determined by observing the turbidity or lack thereof in the wells.

Disk Diffusion: Also known as the Kirby-Bauer test, this qualitative method is appropriate for rapidly growing organisms. It involves placing paper disks impregnated with a specific concentration of the antimicrobial onto an agar (B569324) plate inoculated with the test organism. After incubation, the diameter of the zone of inhibition around each disk is measured. The size of the inhibition zone is proportional to the bacterial susceptibility. Interpretation of the results (susceptible, intermediate, or resistant) is based on established zone diameter breakpoints for each organism-antibiotic combination.

Both disk diffusion and MIC methods require the preparation of a standardized inoculum from a bacterial culture. Laboratories performing AST must participate in proficiency testing programs to ensure the accuracy and consistency of their methods.

Viral Inhibition Assays

Viral inhibition assays are employed to assess the ability of a compound like this compound to inhibit viral replication or activity. These assays are essential for identifying potential antiviral agents and understanding their mechanisms of action.

Various methods exist for quantifying viruses and assessing viral inhibition. Virus titration methods, such as the hemagglutination assay, 50% tissue culture infectious dose (TCID50), and plaque assay, are used to determine the amount of virus particles in a sample.

Hemagglutination Assay (HA): This assay quantifies the relative concentration of viruses that can agglutinate red blood cells (RBCs). Viruses with hemagglutinin glycoproteins on their surface can bind to sialic acid receptors on RBCs, forming a lattice structure that prevents the RBCs from settling. The assay involves serial dilutions of the virus added to RBCs, and agglutinated cells are screened.

Hemagglutination Inhibition Assay (HAI): A variation of the HA, the HAI assay measures specific antibodies in serum that can inhibit hemagglutination. If sufficient antibodies are present, they will block the viral attachment to RBCs, preventing agglutination. Both HA and HAI provide a relative virus quantitation.

Viral Neutralization Assays: These assays evaluate the ability of an antibody or compound to bind to viral surface antigens required for successful viral replication, thereby neutralizing the infection. This typically involves incubating the virus with samples containing potentially neutralizing substances before infecting cells.

Cell-Based Assays: Optimized cell-based assays can assess viral replication and its inhibition. For example, some assays measure the enzymatic activity of viral proteins, such as neuraminidase in influenza viruses, as a readout for viral replication. These can be adapted for high-throughput screening of antiviral compounds. Dose-response inhibition assays are used to quantify the level of viral inhibition by varying concentrations of the compound.

Sample Preparation and Extraction Techniques for Complex Biological Matrices

Analyzing compounds like this compound in complex biological matrices such as plasma, serum, urine, or tissue homogenates presents significant challenges due to the presence of numerous endogenous compounds and proteins. Direct injection of biological samples into analytical instruments like chromatographic columns can lead to issues such as protein precipitation or absorption, affecting column performance and detection sensitivity. Therefore, appropriate sample preparation and extraction techniques are critical to isolate and enrich the analyte of interest while removing interfering matrix components.

Several approaches have been reported for isolating drugs and metabolites from complex biological matrices. The goal of sample preparation is typically an extraction procedure that results in the isolation and enrichment of the components of interest. Extraction methods vary in selectivity, speed, and convenience.

Commonly used sample preparation techniques include:

Solid Phase Extraction (SPE): This technique uses a solid stationary phase to selectively adsorb the analyte from the liquid sample matrix. Interfering substances are then washed away, and the analyte is eluted using a suitable solvent. SPE can be effective but recovery can be analyte-dependent and requires optimization.

Liquid-Liquid Extraction (LLE): This method involves partitioning the analyte between two immiscible liquid phases. While LLE can recover many analytes, it can be a laborious manual process with low throughput.

Protein Precipitation (PPT): This technique involves adding an organic solvent or other agent to a biological sample to precipitate proteins, which are then removed by centrifugation or filtration. The supernatant or filtrate containing the analyte is then analyzed. Differential protein precipitation techniques have been developed for specific applications, such as extracting siRNAs from plasma.

Other Techniques: Other techniques include affinity separations, membrane separations, preparative high-performance liquid chromatography (HPLC), solid phase microextraction (SPME), ultrafiltration, and microdialysis. More recent innovations in sample preparation aim to minimize steps and improve efficiency, such as in situ derivatization techniques coupled with liquid chromatography-mass spectrometry (LC/MS). These can enhance extraction and preconcentration efficiency and improve analytical performance regarding stability, chromatographic separation, selectivity, and ionization efficiency.

Future Research Directions and Translational Perspectives for Viriplanin a

Unexplored Biosynthetic Avenues and Enzymatic Discovery

The biosynthesis of complex natural products like Viriplanin A involves a series of enzymatic reactions. While some aspects of unusual sugar biosynthesis, such as the formation of 2,6-dideoxy sugars, have been studied, the specific enzymes responsible for many modifications, including the introduction of hydroxylamine (B1172632) sugars found in this compound, remain largely unknown. nih.gov Future research should aim to fully elucidate the biosynthetic gene cluster of this compound in Ampullariella regularis. This involves identifying and characterizing the functions of the enzymes involved in each step of the pathway, particularly those responsible for the unique glycosylation patterns and the incorporation of the nitroso groups. researchgate.netnih.gov

Techniques such as genome sequencing, transcriptomics, and proteomics can be employed to identify candidate genes and proteins involved in this compound biosynthesis. nih.govhumanspecificresearch.orglibretexts.org Heterologous expression of these genes in amenable host organisms can facilitate the functional characterization of individual enzymes and the reconstitution of parts of the biosynthetic pathway. nih.gov Discovering novel enzymatic activities involved in unusual sugar modifications and nitroso group formation could also provide valuable biocatalysts for synthetic biology and the generation of novel this compound analogs. nih.govnih.gov

Novel Molecular Targets and Pathways of Action

Although this compound has shown activity against certain cell lines, its precise molecular targets and the pathways it modulates are not fully understood. epdf.pub Hypothetical explanations for the mechanism of action of related compounds have included interactions with enzymes, nucleic acids, and interference with metabolic processes, but these often lack experimental support. epdf.pub Future research should employ a combination of biochemical, cellular, and 'omics' approaches to identify the specific proteins or other biomolecules that this compound interacts with. nih.govhumanspecificresearch.orglibretexts.org

Techniques such as affinity chromatography coupled with mass spectrometry, thermal proteome profiling, and activity-based protein profiling can be used to identify direct protein targets. humanspecificresearch.org Cellular assays combined with transcriptomics and metabolomics can reveal the downstream effects of this compound treatment on cellular pathways. nih.govhumanspecificresearch.orglibretexts.org Understanding the molecular basis of this compound's activity is crucial for optimizing its efficacy and specificity, and for designing analogs with improved properties.

Advanced Approaches in Structure-Guided Design of Analogs

Minor structural changes in some compounds can lead to a loss of biological activity. epdf.pub This highlights the importance of a structure-guided approach for designing this compound analogs with potentially improved potency, specificity, or pharmacokinetic properties. Advanced computational techniques, such as molecular docking and molecular dynamics simulations, can be used to predict the binding modes and affinities of this compound and its potential analogs to identified molecular targets. evitachem.comresearchgate.net

Experimental techniques, such as X-ray crystallography or cryo-electron microscopy, can provide high-resolution structural information of this compound in complex with its targets, guiding the rational design of modifications. By understanding the structural basis of interaction, researchers can design and synthesize analogs with targeted modifications to enhance desirable properties and minimize undesirable ones.

Development of Resistance-Breaking Strategies

The development of resistance is a major challenge in the use of antimicrobial and cytotoxic agents. While information specifically on resistance to this compound is limited in the provided context, research on other compounds highlights various resistance mechanisms, including enzymatic inactivation and altered cellular targets. researchgate.netbayer.com Future research should investigate if resistance to this compound emerges and, if so, characterize the underlying mechanisms.

Understanding resistance mechanisms at the molecular level is key to developing strategies to overcome them. This could involve designing this compound analogs that are not susceptible to inactivating enzymes, or developing combination therapies that target multiple pathways or overcome resistance mechanisms. bayer.com 'Omics' technologies can be valuable in identifying genetic or metabolic changes associated with resistance development. nih.govhumanspecificresearch.orglibretexts.org

Integration of Omics Technologies in this compound Research

'Omics' technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide powerful tools for comprehensive analysis of biological systems. nih.govhumanspecificresearch.orglibretexts.orgmdpi.com Integrating these technologies can provide a holistic view of how this compound affects producing organisms and target cells. humanspecificresearch.org

In the context of this compound, 'omics' can be applied to:

Biosynthesis: Identify genes and enzymes involved in the biosynthetic pathway and understand their regulation. nih.govnih.govhumanspecificresearch.orglibretexts.org

Mechanism of Action: Elucidate the cellular pathways and molecular targets affected by this compound. nih.govhumanspecificresearch.orglibretexts.org

Resistance: Identify genetic mutations or changes in gene expression and metabolism associated with resistance development. nih.govhumanspecificresearch.orglibretexts.org

Production Optimization: Monitor the physiological state of the producing organism under different fermentation conditions to identify factors limiting production. nih.govhumanspecificresearch.orglibretexts.orgmdpi.com

The integration of data from multiple 'omics' platforms through bioinformatics and systems biology approaches can provide deeper insights into the complex biological processes related to this compound. libretexts.org

Potential for Sustainable Microbial Production and Process Optimization

Q & A

Q. What integrative approaches validate this compound’s target engagement in complex biological systems?

- Methodological Answer : Combine thermal shift assays (TSA) to assess target binding, cellular thermal shift assay (CETSA) for in situ validation, and CRISPR-Cas9 knockout models to confirm phenotypic dependency. Use proteomics (e.g., SILAC) to identify off-target effects .

Key Methodological Considerations

- Data Contradiction Analysis : Use triangulation (multiple assays/models) and meta-regression to isolate variables .

- Experimental Reproducibility : Document protocols per FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Ethical Compliance : Obtain institutional approvals for in vivo work and adhere to ARRIVE guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.